molecular formula C10H9NO B167081 5-(m-Tolyl)isoxazole CAS No. 129747-41-7

5-(m-Tolyl)isoxazole

Cat. No. B167081
CAS RN: 129747-41-7
M. Wt: 159.18 g/mol
InChI Key: NSVPDKKWSHIUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(m-Tolyl)isoxazole, also known as 5-MTI, is a heterocyclic compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)isoxazole is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins play a role in inflammation and pain, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
5-(m-Tolyl)isoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 5-(m-Tolyl)isoxazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(m-Tolyl)isoxazole in lab experiments is its unique chemical structure, which allows for the study of isoxazole derivatives in biological systems. Additionally, 5-(m-Tolyl)isoxazole has been shown to have various biological activities, making it a useful tool for studying the effects of isoxazole derivatives on biological processes. However, one limitation of using 5-(m-Tolyl)isoxazole is its limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several potential future directions for research on 5-(m-Tolyl)isoxazole. One area of interest is the development of novel 5-(m-Tolyl)isoxazole derivatives with improved solubility and/or biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-(m-Tolyl)isoxazole and its potential as a treatment for various diseases. Finally, 5-(m-Tolyl)isoxazole may have potential as a tool for studying the role of isoxazole derivatives in biological systems, and further research in this area is warranted.
Conclusion
In conclusion, 5-(m-Tolyl)isoxazole is a heterocyclic compound that has been extensively used in scientific research due to its unique chemical structure and biological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and may have potential as a treatment for various diseases. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems. While there are some limitations to using 5-(m-Tolyl)isoxazole in lab experiments, there are several potential future directions for research on this compound.

Scientific Research Applications

5-(m-Tolyl)isoxazole has been extensively used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems.

properties

CAS RN

129747-41-7

Product Name

5-(m-Tolyl)isoxazole

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3

InChI Key

NSVPDKKWSHIUQN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC=NO2

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NO2

synonyms

Isoxazole, 5-(3-methylphenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

122 mg of the resulting oxime compound was dissolved in 20 ml of ethanol, and one drop of a 1N aqueous solution of sodium hydroxide was added. The solution was left to stand for 3 minutes, and three drops of 1N HCl was added to terminate the reaction. The solvent was evaporated under reduced pressure. The residue was extracted with a mixture of water and ethyl ether. The organic layer was separated, and the solvent was evaporated to give 106 mg (yield 87%) of the captioned compound as a pale yellow oil.
Name
oxime
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
87%

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